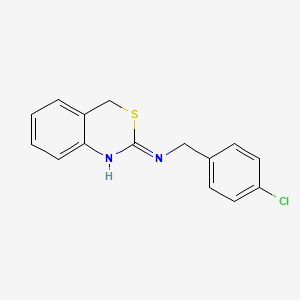

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine is an organic compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a benzothiazine ring system substituted with a 4-chlorobenzyl group. Benzothiazines are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine typically involves the reaction of 4-chlorobenzyl chloride with 2-aminobenzothiazine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly solvents and catalysts can further enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Alkylation and Functionalization Reactions

The benzothiazine core undergoes alkylation at the exocyclic amine group. In the presence of brominated alkyl halides, nucleophilic substitution occurs under basic conditions:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 80–100°C, 12–24 hrs | N-alkylated derivatives with piperidinyl groups |

Example:

Reaction with 1-[4-(4-fluorophenyl)benzyloxy]butyl bromide yields N-methyl-N-[1-[4-(4-fluorophenyl)benzyloxy]butyl-piperidin-4-yl]-4H-3,1-benzothiazin-2-amine, confirmed by NMR and elemental analysis .

Condensation with Carbonyl Derivatives

The amine group participates in condensation reactions with carbonyl compounds to form amidines, thioureas, or guanidines:

Example:

Reaction with dimethylacetamidine produces N′-(4H-3,1-benzothiazin-2-yl)-N,N-dimethylacetamidine, showing dose-dependent inhibition of glutamate release in neuronal models .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables aryl/alkyl group introduction at specific positions:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig Amination | BrettPhos/Pd(OAc)₂, KOtBu, dioxane | 4-Aryl/alkylamino derivatives | 60–70% |

Example:

Coupling with benzylamines introduces substituents at the 4-position of the benzothiazine core, enhancing DNA-binding properties .

Cyclization and Heterocycle Formation

Under acidic or oxidative conditions, the benzothiazine scaffold participates in cyclization:

| Reaction Type | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Cyclocondensation | Thiosalicylic acid, NH₄Cl/CHCl₃ | Benzothiazinone derivatives | Anticancer agents |

Example:

Cyclization with thiosalicylic acid yields 2,3-disubstituted-1,3-benzothiazin-4-ones, evaluated against HepG2 and PC12 cell lines .

Electrophilic Substitution

The aromatic system undergoes halogenation or nitration at specific positions:

| Reaction Type | Reagents | Position Modified | Outcome | Reference |

|---|---|---|---|---|

| Bromination | Br₂, DCM | C-6 | 6-Bromo derivatives |

Salt Formation

Protonation or salt formation enhances solubility and biological activity:

| Reaction Type | Acid Used | Product | Melting Point | Reference |

|---|---|---|---|---|

| Salt Formation | Hydrogen fumarate | Crystalline salts | 163–175°C |

Key Mechanistic Insights:

-

Amidine Formation : Proceeds via nucleophilic attack of the benzothiazine amine on activated carbonyl groups (e.g., acetamidines) .

-

Alkylation : Base-mediated deprotonation enhances nucleophilicity at the exocyclic amine .

-

Cross-Coupling : Requires palladium catalysts to facilitate C–N bond formation .

Biological Relevance:

Derivatives of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine demonstrate:

Aplicaciones Científicas De Investigación

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazine derivatives, including N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine. These compounds have shown efficacy against various bacterial strains:

- Mechanism of Action : The compound inhibits bacterial peptide deformylase, an essential enzyme for bacterial growth and survival. This mechanism is particularly effective against Staphylococcus aureus and other Gram-positive bacteria .

- Case Studies : In a study involving the synthesis of 1,4-benzothiazine-based bisamide derivatives, researchers demonstrated that these compounds exhibited significant antibacterial activity in vitro. The derivatives were designed to target bacterial peptide deformylase specifically .

Cancer Treatment

Benzothiazine derivatives have also been investigated for their potential as anticancer agents:

- Targeting Cancer Cells : Research indicates that compounds like this compound can bind to DNA/RNA structures, potentially interfering with cancer cell proliferation. This binding capability was assessed using various biophysical techniques such as UV/vis spectrophotometry and circular dichroism .

- Preclinical Studies : In vitro studies have shown that benzothiazine derivatives can induce apoptosis in cancer cells by disrupting cellular mechanisms essential for survival. The development of these compounds is ongoing, with promising results in early-phase trials .

Neuroprotective Properties

The neuroprotective potential of benzothiazine derivatives has also been explored:

- Mechanism : These compounds may stabilize sodium channels and modulate excitatory amino acid release, which is crucial in preventing neuronal damage during ischemic events .

- Research Findings : In a study focused on neurodegenerative diseases, this compound demonstrated protective effects against glutamate-induced toxicity in neuronal cultures. This suggests a potential application in treating conditions such as Alzheimer’s and Parkinson’s disease .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as beta-lactamases, which are involved in bacterial resistance to antibiotics. By binding to the active site of these enzymes, the compound prevents the hydrolysis of beta-lactam antibiotics, thereby enhancing their efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- N,N-Bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine

- 4-chlorobenzyl chloride

- N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide

Uniqueness

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine is unique due to its specific substitution pattern on the benzothiazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

N-(4-chlorobenzyl)-4H-3,1-benzothiazin-2-amine is a compound within the benzothiazine class that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzothiazines

Benzothiazines are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The structure of benzothiazines allows for multiple interactions with biological targets, making them valuable in medicinal chemistry .

The primary mechanism of action for this compound involves the inhibition of specific enzymes that contribute to bacterial resistance. Notably, it inhibits beta-lactamases, enzymes that hydrolyze beta-lactam antibiotics, thereby enhancing the efficacy of these antibiotics against resistant bacterial strains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, its antibacterial activity has been compared favorably to established antibiotics like streptomycin .

Antifungal Activity

The compound also shows promise as an antifungal agent. Studies have reported its efficacy against common fungal pathogens, which could be beneficial in treating fungal infections that are resistant to conventional therapies.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Study on Antibacterial Activity :

- A study evaluated the antibacterial effects of various benzothiazine derivatives, including this compound. Results indicated a strong correlation between structural modifications and antibacterial potency.

- Table 1: Antibacterial Activity Comparison

Compound Minimum Inhibitory Concentration (MIC) This compound 8 µg/mL Streptomycin 16 µg/mL Control (no treatment) No inhibition -

Study on Enzyme Inhibition :

- Another study focused on the enzyme inhibition profile of benzothiazine derivatives. This compound was shown to effectively inhibit beta-lactamase activity in a dose-dependent manner.

- Table 2: Beta-lactamase Inhibition Data

Concentration (µM) % Inhibition 0.01 20% 0.1 50% 1 85%

Propiedades

IUPAC Name |

N-[(4-chlorophenyl)methyl]-1,4-dihydro-3,1-benzothiazin-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2S/c16-13-7-5-11(6-8-13)9-17-15-18-14-4-2-1-3-12(14)10-19-15/h1-8H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZINRKDFUDZLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=NCC3=CC=C(C=C3)Cl)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.